molecular formula C23H24N2O3S B301064 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301064
M. Wt: 408.5 g/mol
InChI Key: IECHIKMUNXGIAR-NXZXOXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as ABT-263, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. ABT-263 has been the subject of extensive research due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to the hydrophobic groove of Bcl-2 family proteins, preventing them from inhibiting apoptosis. This leads to the activation of the apoptotic pathway and ultimately results in cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a high affinity for Bcl-2, Bcl-xL, and Bcl-w, but has little to no effect on other Bcl-2 family proteins, such as Mcl-1.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to cause thrombocytopenia, or low platelet counts, which can lead to bleeding. This side effect has limited the use of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in clinical trials, and efforts are underway to develop safer Bcl-2 inhibitors.

Advantages and Limitations for Lab Experiments

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a potent inhibitor of Bcl-2 family proteins and has been widely used in preclinical studies to investigate the role of these proteins in cancer development and progression. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

For research include the development of combination therapies that target multiple pathways involved in cancer development and progression. In addition, efforts are underway to identify biomarkers that can predict response to Bcl-2 inhibitors, which could help to personalize cancer treatment and improve patient outcomes.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves several steps, including the condensation of 4-ethoxyaniline with thiosemicarbazide to form 2-(4-ethoxyphenyl)imino-3-thiazolidinone, which is then reacted with 4-(allyloxy)benzaldehyde to form the final product. The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. Bcl-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to Bcl-2 family proteins, inhibiting their anti-apoptotic function and promoting cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

Product Name

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N2O3S/c1-4-15-28-20-11-7-17(8-12-20)16-21-22(26)25(5-2)23(29-21)24-18-9-13-19(14-10-18)27-6-3/h4,7-14,16H,1,5-6,15H2,2-3H3/b21-16-,24-23?

InChI Key

IECHIKMUNXGIAR-NXZXOXKRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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